molecular formula C23H34FNO2 B14799083 2-[3-Butyl-5-(1-hydroxyethyl)-2,6-di(propan-2-yl)-1,4-dihydropyridin-4-yl]-5-fluorophenol

2-[3-Butyl-5-(1-hydroxyethyl)-2,6-di(propan-2-yl)-1,4-dihydropyridin-4-yl]-5-fluorophenol

Cat. No.: B14799083
M. Wt: 375.5 g/mol
InChI Key: QQZZWLWHWXXPBP-UHFFFAOYSA-N
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Description

2-[3-Butyl-5-(1-hydroxyethyl)-2,6-di(propan-2-yl)-1,4-dihydropyridin-4-yl]-5-fluorophenol is a complex organic compound with a unique structure that includes a pyridine ring, a fluorophenol group, and various alkyl substituents

Preparation Methods

The synthesis of 2-[3-Butyl-5-(1-hydroxyethyl)-2,6-di(propan-2-yl)-1,4-dihydropyridin-4-yl]-5-fluorophenol involves multiple steps, including the formation of the pyridine ring and the introduction of the fluorophenol group. The synthetic route typically starts with the preparation of the pyridine intermediate, followed by the addition of the butyl and hydroxyethyl groups.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

    Reduction: The pyridine ring can be reduced to form a piperidine ring.

    Substitution: The fluorophenol group can undergo nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. .

Scientific Research Applications

2-[3-Butyl-5-(1-hydroxyethyl)-2,6-di(propan-2-yl)-1,4-dihydropyridin-4-yl]-5-fluorophenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[3-Butyl-5-(1-hydroxyethyl)-2,6-di(propan-2-yl)-1,4-dihydropyridin-4-yl]-5-fluorophenol involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The pathways involved include inhibition of specific enzymes and modulation of signaling pathways related to inflammation and cell proliferation .

Comparison with Similar Compounds

Similar compounds include other fluorophenol derivatives and pyridine-containing molecules. Compared to these compounds, 2-[3-Butyl-5-(1-hydroxyethyl)-2,6-di(propan-2-yl)-1,4-dihydropyridin-4-yl]-5-fluorophenol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Examples of similar compounds include:

This article provides a comprehensive overview of this compound, highlighting its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C23H34FNO2

Molecular Weight

375.5 g/mol

IUPAC Name

2-[3-butyl-5-(1-hydroxyethyl)-2,6-di(propan-2-yl)-1,4-dihydropyridin-4-yl]-5-fluorophenol

InChI

InChI=1S/C23H34FNO2/c1-7-8-9-18-21(17-11-10-16(24)12-19(17)27)20(15(6)26)23(14(4)5)25-22(18)13(2)3/h10-15,21,25-27H,7-9H2,1-6H3

InChI Key

QQZZWLWHWXXPBP-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=C(NC(=C(C1C2=C(C=C(C=C2)F)O)C(C)O)C(C)C)C(C)C

Origin of Product

United States

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